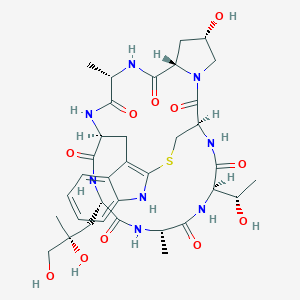
Benzamide, p-amino-N-(3-methyl-2-pyridyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, p-amino-N-(3-methyl-2-pyridyl)-, also known as 3-MPBA, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 194.23 g/mol. Benzamide, p-amino-N-(3-methyl-2-pyridyl)- has been used in various applications including as a building block in the synthesis of other compounds, as a fluorescent probe, and as a ligand in metal complexation studies.
Wirkmechanismus
The mechanism of action of benzamide, p-amino-N-(3-methyl-2-pyridyl)- is not well understood. However, it has been shown to be an effective probe for the detection of zinc ions in biological systems. It is believed that the compound binds to zinc ions through coordination with the nitrogen atom of the pyridine ring.
Biochemische Und Physiologische Effekte
Benzamide, p-amino-N-(3-methyl-2-pyridyl)- has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic to human cells at concentrations up to 100 µM. Additionally, it has been shown to be an effective probe for the detection of zinc ions in biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using benzamide, p-amino-N-(3-methyl-2-pyridyl)- in lab experiments is its ability to detect zinc ions in biological systems. Additionally, it is a relatively inexpensive compound and is readily available from commercial sources. One limitation of using benzamide, p-amino-N-(3-methyl-2-pyridyl)- is that its mechanism of action is not well understood, which may limit its applications in some research areas.
Zukünftige Richtungen
There are several future directions for the use of benzamide, p-amino-N-(3-methyl-2-pyridyl)- in scientific research. One area of interest is its use as a probe for the detection of other metal ions in biological systems. Additionally, its use as a building block in the synthesis of other compounds may lead to the development of new drugs or materials. Further research is also needed to better understand its mechanism of action and potential applications in other research areas.
Synthesemethoden
Benzamide, p-amino-N-(3-methyl-2-pyridyl)- can be synthesized through a number of methods. One common method involves the reaction of 3-methyl-2-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with ammonia to form the amide product. Another method involves the reaction of 3-methyl-2-pyridinecarboxamide with nitrous acid to form the corresponding diazonium salt, which is then coupled with aniline to form the final product.
Wissenschaftliche Forschungsanwendungen
Benzamide, p-amino-N-(3-methyl-2-pyridyl)- has been used in various scientific research applications. One of its most common uses is as a fluorescent probe. It has been shown to be an effective probe for the detection of zinc ions in biological systems. It has also been used as a ligand in metal complexation studies, particularly with copper ions. Additionally, benzamide, p-amino-N-(3-methyl-2-pyridyl)- has been used as a building block in the synthesis of other compounds, such as pyrazolo[1,5-a]pyrimidine derivatives.
Eigenschaften
CAS-Nummer |
17710-06-4 |
|---|---|
Produktname |
Benzamide, p-amino-N-(3-methyl-2-pyridyl)- |
Molekularformel |
C13H13N3O |
Molekulargewicht |
227.26 g/mol |
IUPAC-Name |
4-amino-N-(3-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C13H13N3O/c1-9-3-2-8-15-12(9)16-13(17)10-4-6-11(14)7-5-10/h2-8H,14H2,1H3,(H,15,16,17) |
InChI-Schlüssel |
WUQYKHRMHJGLAI-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC=C(C=C2)N |
Kanonische SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC=C(C=C2)N |
Andere CAS-Nummern |
17710-06-4 |
Synonyme |
4-Amino-N-(3-methyl-2-pyridyl)benzamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![1-Oxaspiro[2.6]nonane](/img/structure/B94567.png)


